Product packaging for 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine(Cat. No.:)

5-(benzyloxy)-3H-imidazo[4,5-b]pyridine

Cat. No.: B8619332
M. Wt: 225.25 g/mol
InChI Key: KTSLGRQXFJYYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. Its core structure, the imidazo[4,5-b]pyridine ring, is known for its structural resemblance to purines, allowing its derivatives to influence numerous cellular pathways . This compound is primarily utilized as a key synthetic intermediate for the development of novel bioactive molecules. Research into this class of compounds has shown significant potential in antimicrobial applications. Derivatives of imidazo[4,5-b]pyridine have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus . Furthermore, the imidazo[4,5-b]pyridine scaffold is a prominent pharmacophore in anticancer research. Compounds based on this structure have been investigated as inhibitors of critical enzymes, including serine/threonine-protein kinases like Aurora A kinase and Tank Binding Kinase 1 (TBK1), which are promising molecular targets in oncology . The benzyloxy substituent in this specific compound can be strategically modified or used in further chemical transformations to explore structure-activity relationships and optimize binding to biological targets. Molecular docking studies of similar analogs confirm that they can adopt important interactions with the active sites of target enzymes . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B8619332 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

5-phenylmethoxy-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-12-7-6-11-13(16-12)15-9-14-11/h1-7,9H,8H2,(H,14,15,16)

InChI Key

KTSLGRQXFJYYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC=N3

Origin of Product

United States

Synthesis and Chemical Properties of 5 Benzyloxy 3h Imidazo 4,5 B Pyridine General Overview

General synthetic strategies for imidazo[4,5-b]pyridines often involve the condensation of a substituted 2,3-diaminopyridine (B105623) with a carboxylic acid or its derivative. For the synthesis of a 5-benzyloxy substituted derivative, a potential starting material would be a 5-(benzyloxy)-2,3-diaminopyridine.

Applications of 5 Benzyloxy 3h Imidazo 4,5 B Pyridine in Academic Research Hypothetical

Classical and Conventional Synthetic Routes to the Imidazo[4,5-b]pyridine Core

The traditional and most widely employed strategies for the synthesis of the imidazo[4,5-b]pyridine nucleus involve the cyclization of appropriately substituted pyridine (B92270) precursors. These methods have been refined over the years to improve yields, introduce diverse functionalities, and enhance reaction conditions.

Condensation Reactions from 2,3-Diaminopyridines

A cornerstone in the synthesis of the imidazo[4,5-b]pyridine core is the use of 2,3-diaminopyridine (B105623) as a key starting material. The vicinal amino groups provide the necessary nucleophilic centers for condensation with various electrophilic partners, leading to the formation of the fused imidazole (B134444) ring.

The condensation of 2,3-diaminopyridines with carboxylic acids or their derivatives is a fundamental and direct approach to forming the 2-substituted imidazo[4,5-b]pyridine ring system. This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA) or mineral acids, to facilitate the dehydration and subsequent cyclization.

The reaction mechanism involves the initial formation of an amide bond between one of the amino groups of the diaminopyridine and the carboxylic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon of the newly formed amide, and subsequent dehydration to yield the aromatic imidazo[4,5-b]pyridine.

ReagentConditionsProductRef.
Carboxylic AcidHigh Temperature, Acid Catalyst (e.g., PPA)2-Substituted-3H-imidazo[4,5-b]pyridine nih.gov
Acid ChlorideBase2-Substituted-3H-imidazo[4,5-b]pyridine
AnhydrideHeat2-Substituted-3H-imidazo[4,5-b]pyridine

Modern variations of this method aim to achieve the condensation under milder conditions. For instance, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the initial amide formation at lower temperatures. libretexts.org Other activating agents and catalytic systems, including titanium(IV) chloride and arylboronic acids, have also been employed to promote the dehydrative condensation. researchgate.netnih.gov

The reaction of 2,3-diaminopyridines with aldehydes or ketones provides another route to the imidazo[4,5-b]pyridine core. nih.govnih.gov This condensation typically proceeds through the formation of a Schiff base intermediate.

With aldehydes, the reaction often leads to the formation of a 1,2-disubstituted tetrahydroimidazo[4,5-b]pyridine, which can then be oxidized in situ or in a separate step to afford the aromatic 2-substituted imidazo[4,5-b]pyridine. Various oxidizing agents, such as nitrobenzene, air, or palladium on carbon, can be employed for the aromatization step.

The reaction with ketones can be more complex and may require specific catalysts to facilitate the cyclization and subsequent dehydration/oxidation steps.

ReactantIntermediateProductRef.
AldehydeTetrahydroimidazo[4,5-b]pyridine2-Substituted-3H-imidazo[4,5-b]pyridine nih.govnih.gov
KetoneDihydroimidazo[4,5-b]pyridine2,2-Disubstituted-3H-imidazo[4,5-b]pyridine nih.govnih.gov

Orthoesters, such as triethyl orthoformate, serve as effective one-carbon synthons for the construction of the imidazo[4,5-b]pyridine ring system from 2,3-diaminopyridines. nih.gov This reaction is particularly useful for the synthesis of imidazo[4,5-b]pyridines that are unsubstituted at the 2-position.

The reaction is typically carried out by heating the 2,3-diaminopyridine with an excess of the orthoester, often in the presence of an acid catalyst. The mechanism involves the formation of an intermediate amidine, followed by intramolecular cyclization and elimination of alcohol to yield the final product.

This method is generally high-yielding and provides a straightforward route to the parent imidazo[4,5-b]pyridine ring system, which can then be further functionalized if necessary.

Reductive Cyclization Approaches

An alternative strategy for the synthesis of the imidazo[4,5-b]pyridine core involves the reductive cyclization of suitably substituted nitropyridines. These methods are advantageous as they often start from more readily available precursors than 2,3-diaminopyridines.

The reductive cyclization of 2-nitro-3-aminopyridines is a powerful method for the synthesis of imidazo[4,5-b]pyridines. nih.govnih.gov This approach involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with a suitably placed electrophilic functional group.

A common variation involves the reaction of a 2-nitro-3-aminopyridine with an aldehyde. In this one-pot reaction, the nitro group is reduced in situ, and the newly formed diamine then condenses with the aldehyde, followed by cyclization and aromatization to yield the 2-substituted imidazo[4,5-b]pyridine. nih.gov Various reducing agents can be employed, including sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2). nih.gov

This method allows for the direct synthesis of a wide range of 2-substituted imidazo[4,5-b]pyridines in a single step from readily available starting materials.

Starting MaterialReagentReducing AgentProductRef.
2-Nitro-3-aminopyridineAldehydeNa2S2O42-Substituted-3H-imidazo[4,5-b]pyridine nih.gov
2-Nitro-3-aminopyridineKetoneSnCl2·2H2O2,2-Disubstituted-1H-imidazo[4,5-b]pyridine nih.gov
From 4-Nitro-1H-imidazol-5-yl Di- and Tri-carbonyl Compounds

A synthetic route to the imidazo[4,5-b]pyridine ring system can be achieved through the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds. rsc.org This approach builds the pyridine ring onto a pre-existing imidazole core. The process involves the condensation of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene (B1212753) compounds, facilitated by magnesium ethoxide. rsc.orgrsc.org The resulting imidazolyl di- and tri-carbonyl compounds are then subjected to reductive cyclization to form 4-hydroxyimidazo[4,5-b]pyridinones. rsc.org This cyclization can be effectively carried out using two primary methods:

Catalytic hydrogenation over a palladium catalyst. rsc.orgrsc.org

Treatment with alkaline sodium borohydride (B1222165) in the presence of palladium. rsc.orgrsc.org

This methodology provides a pathway to highly oxygenated 1-deazapurine derivatives. rsc.org

Transition-Metal-Catalyzed Synthetic Strategies for Imidazo[4,5-b]pyridine Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including the imidazo[4,5-b]pyridine scaffold. These methods allow for the introduction of various substituents at specific positions on the heterocyclic core, enabling the synthesis of diverse chemical libraries for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are particularly prominent in the synthesis and functionalization of imidazo[4,5-b]pyridines and related structures. organic-chemistry.orgfigshare.com These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted derivatives. organic-chemistry.orgfigshare.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron species. nih.gov This reaction is widely used in the synthesis of biaryl compounds and has been applied to the modification of the imidazo[4,5-b]pyridine scaffold. nih.govresearchgate.net For instance, 5-membered heteroaryl-substituted benzyloxy-benzaldehydes, which can be precursors or analogs to substituted imidazo[4,5-b]pyridines, have been synthesized using Suzuki coupling. researchgate.net

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate, a base, and a suitable solvent system. researchgate.netrsc.org The choice of catalyst, base, and solvent can significantly impact the reaction's success and yield, especially with challenging substrates. researchgate.netresearchgate.net For example, the synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes has been achieved by coupling iodo-benzyloxy-benzaldehydes with various boronic acids. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling Conditions for Related Structures

Catalyst System Base Solvent Application Yield
Pd(OAc)₂ / tri(o-tolyl)phosphine aq. K₃PO₄ Dimethoxyethane Coupling with 3-thiophene-boronic acid 76-99%
Pd(PPh₃)₄ aq. Cs₂CO₃ Dimethylformamide Coupling with 2-thiophene and furan (B31954) boronic acids 75-93%

This table is generated based on data from syntheses of related heterocyclic structures to illustrate common conditions.

Palladium-catalyzed amidation reactions provide a direct route to forming carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active nitrogen-containing heterocycles. organic-chemistry.orgfigshare.com A facile synthesis of imidazo[4,5-b]pyridines and their pyrazine (B50134) analogs has been developed using a Pd-catalyzed amide coupling reaction. organic-chemistry.orgfigshare.comdeepdyve.com This method involves the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by an in situ cyclization and dehydration to yield the fused bicyclic system. organic-chemistry.org This approach offers quick access to products with substitution at the N1 and C2 positions. figshare.comdeepdyve.com Optimized conditions often utilize palladium catalysts with specialized phosphine (B1218219) ligands, such as Xantphos or Me₄tBu-XPhos, in solvents like tert-butanol (B103910) or a 1,4-dioxane/tert-amyl alcohol mixture. organic-chemistry.orgresearchgate.net

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.com This reaction is a valuable tool for introducing alkynyl moieties into heterocyclic systems, which can serve as versatile handles for further synthetic transformations. nih.gov While specific examples for this compound are not detailed in the provided context, the Sonogashira coupling is a well-established method for the alkynylation of various heterocyclic cores, including pyridines. wikipedia.orgresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine to neutralize the hydrogen halide byproduct. wikipedia.org

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have gained significant attention as a cost-effective and environmentally benign alternative to palladium-catalyzed transformations. organic-chemistry.orgnih.gov These methods are effective for various C-C, C-N, and C-O bond-forming reactions.

Copper catalysis has been employed for the synthesis and functionalization of imidazo[4,5-b]pyridines and related heterocycles. For instance, copper-catalyzed oxidative cyclization and amidation reactions have been reported. nih.govresearchgate.net A copper-mediated aerobic coupling allows for the direct amidation of heterocycles with nitrogen nucleophiles. researchgate.net Furthermore, copper(I)-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org In the context of Sonogashira reactions, while palladium is the primary catalyst, copper(I) salts are crucial co-catalysts. wikipedia.orgmdpi.com There is also a growing field of purely copper-catalyzed Sonogashira-type couplings. nih.gov Copper-catalyzed C-H functionalization has also been demonstrated for the C-3 position of imidazo[1,2-a]pyridines. acs.org

Table 2: Mentioned Compounds

Compound Name
This compound
4-Nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds
4-nitro-1H-imidazole-5-carbonyl chlorides
4-hydroxyimidazo[4,5-b]pyridinones
2-chloro-3-amino-pyridines
iodo-benzyloxy-benzaldehydes
3-thiophene-boronic acid
2-thiophene boronic acid
furan-boronic acids
3-aryl/heteroaryl-5-oxadiazol-2-yl-pyridines
aminopyridines

Direct Carbon-Hydrogen Functionalization Strategies

Direct Carbon-Hydrogen (C-H) functionalization has emerged as a powerful and atom-economical tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. While this approach has been extensively explored for various heterocyclic systems, its application to the imidazo[4,5-b]pyridine scaffold is a developing area.

Strategies often rely on transition-metal catalysis, with palladium, rhodium, and nickel being commonly employed for the activation of C-H bonds on pyridine and related heterocycles. researchgate.netresearchgate.net For instance, palladium-catalyzed C-H functionalization can be directed by a coordinating group within the substrate to achieve high regioselectivity. mdpi.com While much of the research has focused on the related imidazo[1,2-a]pyridine (B132010) isomer, the principles are applicable to the imidazo[4,5-b]pyridine core. nih.govmdpi.com

A notable example that can be classified under this strategy is the functionalization at the C2 position. This has been achieved through a palladium-catalyzed reaction between an imidazo[4,5-b]pyridine and 2-hydroxypyridine, utilizing XantPhos as a ligand and Pd(OAc)₂ as the catalyst. nih.govresearchgate.net Such reactions, which target the acidic C2-H of the imidazole ring, represent a direct method for introducing substituents at this position. Metal-free approaches, often promoted by visible light or radical initiators, are also gaining prominence for C-H functionalization of related imidazopyridine scaffolds. researchgate.net

Alkylation and Regioselective Derivatization of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, presenting a significant challenge in controlling regioselectivity. The imidazole ring contains two nucleophilic nitrogens (N1 and N3), while the pyridine ring contains the N4 nitrogen. Alkylation reactions can therefore lead to a mixture of N1, N3, and N4-alkylated isomers, and in some cases, polyalkylated products. researchgate.netmdpi.com

The most common method for N-alkylation involves treating the parent heterocycle with an alkylating agent, such as an alkyl or benzyl (B1604629) halide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The distribution of the resulting regioisomers is influenced by several factors, including the substitution pattern on the imidazo[4,5-b]pyridine core and the nature of the alkylating agent. researchgate.net

For example, studies on the N-benzylation of imidazo[4,5-b]pyridine-4-oxide have shown that the regioselectivity is primarily governed by "steric approach control". researchgate.net The presence of a substituent at the C2 position can significantly alter the N1/N3 isomer ratio. The structural assignment of these regioisomers often requires advanced analytical techniques, such as two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY), which can identify through-space correlations between the protons of the newly introduced alkyl group and the protons on the heterocyclic core. researchgate.netfabad.org.tr

Table 1: Regioselectivity in N-Alkylation of Imidazo[4,5-b]pyridine Derivatives
SubstrateAlkylating AgentConditionsMajor Regioisomer(s)Reference
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃, DMF, RTN1 > N3 researchgate.net
2-Methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃, DMF, RTN3 > N1
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK₂CO₃, DMFN4 fabad.org.tr
2-Substituted Imidazo[4,5-b]pyridines4-Fluorobenzyl bromideK₂CO₃, DMFMixture, N4 favored researchgate.net

Functionalization at specific carbon atoms of the imidazo[4,5-b]pyridine scaffold is crucial for modulating the biological and chemical properties of the resulting derivatives.

C2-Position: The C2 position of the imidazole ring is readily functionalized. A common synthetic route involves the condensation of a 2,3-diaminopyridine derivative with various carbonyl compounds, such as carboxylic acids, aldehydes, or their equivalents. nih.gov For instance, reacting 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal, air-oxidative conditions can yield 2-substituted-1H-imidazo[4,5-b]pyridines in a single step. nih.gov

C6-Position: The C6 position can be functionalized using modern cross-coupling methodologies. A key strategy involves starting with a halogenated precursor, such as 6-bromo-imidazo[4,5-b]pyridine. This intermediate can then undergo palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, with various boronic acids to introduce a wide range of aryl and heteroaryl substituents at the C6 position. nih.gov This approach has been successfully used to synthesize series of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov

C7-Position: The C7 position is another site for synthetic modification. For example, a 3H-imidazo[4,5-b]pyridine-7-carbonitrile can serve as a versatile intermediate. google.com The cyano group can be hydrolyzed under strong basic conditions to yield the corresponding 3H-imidazo[4,5-b]pyridine-7-carboxylic acid or converted to a 3H-imidazo[4,5-b]pyridine-7-amide using reagents like boron trifluoride in acetic acid. google.com

Table 2: Examples of C-Functionalization on the Imidazo[4,5-b]pyridine Scaffold
PositionReaction TypeKey Reagents/PrecursorProduct TypeReference
C2Condensation2,3-Diaminopyridine + Aldehyde2-Aryl-imidazo[4,5-b]pyridine nih.gov
C6Suzuki Coupling6-Bromo-imidazo[4,5-b]pyridine + Arylboronic acid6-Aryl-imidazo[4,5-b]pyridine nih.gov
C7Hydrolysis3H-Imidazo[4,5-b]pyridine-7-carbonitrile3H-Imidazo[4,5-b]pyridine-7-carboxylic acid google.com
C7Amide Formation3H-Imidazo[4,5-b]pyridine-7-carbonitrile + BF₃·AcOH3H-Imidazo[4,5-b]pyridine-7-amide google.com

Tandem and Multi-component Reactions for Scaffold Construction

Tandem and multi-component reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single pot without isolating intermediates. Several such strategies have been developed for the construction of the imidazo[4,5-b]pyridine skeleton.

One highly efficient tandem procedure begins with 2-chloro-3-nitropyridine. acs.orgscribd.com This process involves a sequence of reactions in a water-isopropyl alcohol medium: (1) nucleophilic aromatic substitution of the chloride with a primary amine, (2) reduction of the nitro group to an amino group, and (3) intramolecular cyclization to form the fused imidazole ring. This method provides rapid access to a variety of N-substituted imidazo[4,5-b]pyridines. acs.orgscribd.com

Another powerful approach utilizes a palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides. organic-chemistry.org This is followed by an in-situ cyclization and dehydration within the same reaction vessel, yielding the imidazo[4,5-b]pyridine products. This method is notable for its ability to regioselectively synthesize N1-substituted derivatives, which can be challenging to obtain through other routes. organic-chemistry.org

Furthermore, one-pot cyclocondensation reactions represent a form of multi-component strategy. The reaction of a 2,3-diaminopyridine with an aldehyde, often in the presence of an oxidizing agent or simply air, provides a direct route to 2-substituted imidazo[4,5-b]pyridines. nih.gov Using sodium metabisulfite (B1197395) adducts of aldehydes is another variation of this approach. researchgate.netmdpi.com

Specific Synthetic Considerations for the Benzyloxy Moiety Introduction at C5

The most fundamental approach is the Williamson ether synthesis. This involves the deprotonation of the 5-hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide, such as benzyl bromide or benzyl chloride.

For more sensitive substrates where strong basic conditions may be detrimental, milder and more specialized reagents are employed. A notable modern reagent is 2-benzyloxy-1-methylpyridinium triflate. researchgate.netd-nb.info This salt, which can be generated in situ by reacting 2-benzyloxypyridine with methyl triflate, acts as a neutral benzyl group donor. It transfers the benzyl group to an alcohol under mild, often neutral, conditions upon warming, thus avoiding the need for a strong base and enhancing compatibility with acid-labile or base-labile functional groups. researchgate.netd-nb.info

Another strategy involves the direct reaction of benzyl alcohol with a halogenated pyridine precursor, such as 5-chloro- or 5-bromo-imidazo[4,5-b]pyridine, under basic conditions (e.g., KOH in toluene), often with azeotropic removal of water to drive the reaction to completion. d-nb.info

Protecting Group Chemistry in Benzyloxy-Substituted Imidazo[4,5-b]pyridine Synthesis

The synthesis of this compound necessitates a robust strategy that typically begins with a suitably substituted pyridine ring. A common precursor for the imidazo[4,5-b]pyridine core is a 2,3-diaminopyridine derivative. To obtain the desired 5-benzyloxy substitution, a synthetic route would logically involve the protection of a hydroxyl group on the pyridine ring prior to the construction of the fused imidazole ring.

The benzyl group (Bn) is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including those that are acidic, basic, and some oxidative and reductive environments. The formation of a benzyl ether from an alcohol is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide or a similar benzyl halide in an SN2 reaction.

Once the hydroxyl group on the pyridine precursor is protected as a benzyl ether, subsequent steps can be performed to construct the imidazole ring. For instance, a 5-(benzyloxy)-2,3-diaminopyridine intermediate can be cyclized with various reagents to form the final heterocyclic system. Research on pyridoxine-derived imidazo[4,5-b]pyridines has demonstrated a relevant transformation. In the synthesis of 6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine, a benzyloxy-substituted diaminopyridine was successfully reacted with cyanogen (B1215507) bromide in water to form the fused imidazole ring. nih.gov This demonstrates that the benzyl ether protecting group is stable under these specific cyclization conditions.

The final step in the synthesis of the corresponding 5-hydroxy-imidazo[4,5-b]pyridine derivative would be the removal of the benzyl protecting group. A standard and effective method for the deprotection of benzyl ethers is catalytic hydrogenation. This process typically involves reacting the benzyloxy-substituted compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). This reaction cleaves the carbon-oxygen bond of the ether, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct. The conditions for this debenzylation are generally mild and selective, leaving other functional groups in the molecule intact. The use of acetic acid can sometimes facilitate the N-debenzylation of related compounds by protonating the pyridine ring, which polarizes the C-N bond and makes it more susceptible to hydrogenolysis. mdpi.com

The following table summarizes a key reaction step in the synthesis of a benzyloxy-substituted imidazo[4,5-b]pyridine derivative, illustrating the stability of the benzyl protecting group during the imidazole ring formation.

ReactantReagentProductReaction ConditionsReference
5-(Benzyloxy)-4,6-dimethylpyridine-2,3-diamineCyanogen bromide (CNBr)6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amineAqueous solution nih.gov

This strategic use of the benzyl protecting group allows for the efficient and clean synthesis of 5-hydroxy-imidazo[4,5-b]pyridines, which are valuable scaffolds for further chemical exploration and development in medicinal chemistry.

Mechanistic Pathways of Cyclization Reactions

The formation of the imidazo[4,5-b]pyridine ring system is most commonly achieved through the condensation of a pyridine-2,3-diamine with a carbonyl compound, such as a carboxylic acid or an aldehyde. This reaction, a variant of the Phillips benzimidazole (B57391) synthesis, proceeds via a cyclocondensation mechanism.

A plausible mechanistic pathway for the formation of the imidazole ring involves several key steps. acs.org In a catalyst-free synthesis using aldehydes in an aqueous medium, the reaction is believed to be initiated by the formation of an imine intermediate. Water is proposed to play a crucial role by activating the carbonyl group of the aldehyde and the amino group of the diamine via hydrogen bonding. acs.org This facilitates the initial condensation to form an imine. Subsequently, an intramolecular nucleophilic attack by the second amino group onto the imine carbon atom leads to the formation of a five-membered dihydro-imidazo[4,5-b]pyridine intermediate. acs.org The final step is an aromatization of this intermediate, which results in the stable, fused heterocyclic product. acs.org

Another established pathway involves the reaction of pyridine-2,3-diamines with carboxylic acids or their derivatives. The initial step is the formation of an amide bond between one of the amino groups and the carboxylic acid. This can be facilitated by activating agents or by heating to drive off water. The resulting N-acyl-2,3-diaminopyridine then undergoes an intramolecular cyclization, where the remaining amino group attacks the amide carbonyl carbon. A subsequent dehydration step yields the final imidazo[4,5-b]pyridine product. The use of orthoesters, such as triethyl orthoformate, represents a related method where cyclization is followed by acid treatment to yield the final product. mdpi.com

More complex mechanisms, such as those involving photocatalytic decarboxylative amination, have also been explored for related nitrogen-containing heterocycles. nih.gov These radical-based pathways involve the generation of an alkyl radical from a carboxylic acid, which then reacts with a nitrogen source before cyclization. nih.gov

Role of Catalysts in Mediating Bond Formation

Catalysts play a pivotal role in enhancing the efficiency, yield, and scope of imidazo[4,5-b]pyridine synthesis. Various catalytic systems, ranging from transition metals to simple inorganic compounds, have been employed to mediate key bond-forming steps.

Transition Metal Catalysis: Palladium-based catalysts are extensively used, particularly for constructing the imidazo[4,5-b]pyridine core via C-N bond formation. A facile synthesis involves the Pd-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides, followed by in-situ cyclization. nih.govorganic-chemistry.org This approach provides regioselective access to N1-substituted products, which are otherwise difficult to obtain. organic-chemistry.orgresearchgate.net The choice of ligand, such as XantPhos, is crucial for the efficiency of the cross-coupling process. nih.govmdpi.com Palladium catalysts, in combination with copper co-catalysts, have also been used for direct C-2 alkenylation of the imidazo[4,5-b]pyridine core under microwave irradiation. nih.gov

Other Catalytic Systems:

Lewis Acids: Aluminum-exchanged K10 montmorillonite (B579905) clay (Al³⁺-K10 clay) has been utilized as a reusable heterogeneous catalyst for the synthesis of imidazopyridines from 2-nitro-3-aminopyridine and ketones, affording excellent yields. nih.gov

Reductive Catalysts: Tin(II) chloride (SnCl₂) is employed as a reductive catalyst in one-step syntheses from ketones and 2-nitro-3-aminopyridine, where it facilitates the reduction of the nitro group, which is a key step preceding cyclization. nih.gov

Iodine: Molecular iodine has been shown to be an effective and inexpensive catalyst for three-component condensations to form related imidazo[1,2-a]pyridine derivatives at room temperature. rsc.org It acts as a Lewis acid to activate an in-situ formed imine towards nucleophilic attack. rsc.org

Phase-Transfer Catalysts (PTC): For alkylation reactions on the pre-formed imidazo[4,5-b]pyridine ring, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) are used. uctm.edu These catalysts facilitate the reaction between the heterocyclic substrate (often in an organic phase) and the alkylating agent in the presence of a solid base like potassium carbonate. uctm.edu

The following table summarizes the role of various catalysts in the synthesis of imidazo[4,5-b]pyridine systems.

Catalyst SystemReaction TypeRole of CatalystTypical Yields
Pd(0) adducts / XantPhosAmide Cross-Coupling / CyclizationFacilitates C-N bond formation between 2-chloro-3-aminopyridine and an amide.51-99% nih.gov
(A-taphos)₂PdCl₂Suzuki-Miyayura Cross-CouplingCatalyzes C-C bond formation at the C2 position.Good to Excellent nih.gov
Pd(OAc)₂ / CuIC-2 AlkenylationCo-catalyst system for direct functionalization of the imidazole ring.Moderate to Good nih.gov
Al³⁺-K10 ClayReductive CyclizationReusable heterogeneous Lewis acid catalyst.80-93% nih.gov
SnCl₂·2H₂OReductive CyclizationReduces nitro group to enable subsequent cyclization.Not specified
Iodine (I₂)[4+1] CycloadditionLewis acid activation of imine intermediate.Good rsc.org
Tetra-n-butylammonium bromide (TBAB)N-AlkylationPhase-transfer catalyst for reactions with alkyl halides.Good uctm.edu

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental step in many synthetic routes to imidazo[4,5-b]pyridines. This process involves the formation of the imidazole ring from a linear precursor where the reacting functionalities are part of the same molecule.

One prominent example is the tandem SNAr reaction–reduction–heterocyclization process starting from 2-chloro-3-nitropyridine. acs.org After initial SNAr with a primary amine and in-situ reduction of the nitro group to an amine, a pyridine-2,3-diamine intermediate is formed. This intermediate then reacts with an aldehyde. The key intramolecular cyclization step occurs after the formation of an imine between one of the amino groups and the aldehyde. The adjacent secondary amino group then performs a nucleophilic attack on the imine carbon, closing the five-membered ring. acs.org This cyclization results in a dihydro-imidazo[4,5-b]pyridine derivative, which subsequently aromatizes to the final product. acs.org

Another important intramolecular mechanism is observed in palladium-catalyzed tandem reactions. researchgate.net For instance, a synthesis starting from 3-amino-2-chloropyridine (B31603) features a palladium-catalyzed tandem cross-coupling/cyclization to construct the imidazo[4,5-b]pyridine core. researchgate.net Similarly, a one-pot tandem carbamoyl (B1232498) chloride amination and palladium-catalyzed intramolecular urea (B33335) cyclization provides access to imidazo[4,5-b]pyridine-2-ones. figshare.com In these cases, the catalyst first facilitates an intermolecular C-N bond formation, creating an intermediate that is perfectly poised for a subsequent intramolecular ring-closing reaction, also mediated by the catalyst.

Studies on Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms that can be substituted, leading to challenges in regioselectivity, particularly during alkylation reactions. The system can exist as 1H and 3H tautomers, and alkylation can potentially occur at the N1, N3, or the pyridine N4 position.

Direct alkylation of an unsubstituted 3H-imidazo[4,5-b]pyridine often leads to a mixture of N1 and N3 substituted isomers, making it difficult to achieve regioselectivity. researchgate.net The outcome is influenced by the reaction conditions and the nature of the substituents. For instance, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under phase-transfer catalysis (PTC) conditions was found to affect both the N3 and N4 positions. nih.gov

To overcome this lack of selectivity, synthetic strategies have been developed to install substituents in a controlled manner. A highly regioselective method for preparing N1-substituted imidazo[4,5-b]pyridines involves the palladium-catalyzed coupling of 3-amino-2-chloropyridines with primary amides. mdpi.comorganic-chemistry.org The reaction proceeds through an initial amidation at the C2 position, followed by an intramolecular cyclization that unambiguously places the substituent at the N1 position. organic-chemistry.org This method circumvents the problems associated with direct alkylation. researchgate.net

Regioselectivity is also a key consideration in cross-coupling reactions. Palladium-catalyzed Suzuki cross-coupling is a versatile tool for introducing substituents at the C2 and C6 positions of the imidazo[4,5-b]pyridine scaffold. nih.gov By starting with appropriately halogenated precursors, such as 6-bromo-2-phenylimidazo[4,5-b]pyridine, functionalization can be directed specifically to the C6 position. nih.gov

Stereoselectivity: Studies focusing on stereoselectivity in the synthesis of the core this compound are less common, as the scaffold itself is achiral. Stereoselectivity becomes relevant when chiral substituents are introduced or when the core is incorporated into larger molecules with stereocenters, such as nucleoside analogues. In the synthesis of related nucleosides, stereoselective glycosylation of the imidazo[4,5-c]pyridine core with a protected ribofuranose gave only the N9-β-isomer, demonstrating high stereocontrol in the C-N bond formation step. researchgate.net

Prototropic Isomerization and Tautomeric Equilibria

Prototropic tautomerism is a defining characteristic of the imidazo[4,5-b]pyridine system. The hydrogen atom on the imidazole nitrogen can reside on different nitrogen atoms, leading to an equilibrium between different tautomeric forms. For the parent imidazo[4,5-b]pyridine, the primary tautomers are the 1H- and 3H- forms. The position of the benzyloxy group in this compound does not fundamentally alter this tautomeric behavior of the core imidazole ring.

The relative stability of these tautomers and the position of the equilibrium are crucial for the molecule's chemical reactivity and biological interactions. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to investigate the tautomerism of these systems. For a model imidazo[4,5-b]pyridine, the canonical structure was determined to be the most stable tautomeric form based on its minimized energy. nih.gov

The protonation state of the molecule is also governed by these equilibria. Imidazo[4,5-b]pyridine derivatives have been studied as potential pH probes, where changes in pH lead to shifts in the prototropic equilibrium, resulting in observable changes in UV-Vis and fluorescence spectra. irb.hr Experimental and computational analyses have shown that these systems can exist as monoprotonated cations at neutral pH. They transition to diprotonated forms in acidic conditions (pH 3.4-4.4) and revert to neutral molecules in strongly basic conditions (pH 10.4-13.7). irb.hr The imidazole nitrogen is often the primary binding site for protons and metal ions. mdpi.com The specific pKa values are influenced by the nature and position of substituents on the heterocyclic core. irb.hr

PropertyObservationMethod
Tautomeric Stability The canonical 3H-imidazo[4,5-b]pyridine structure is calculated to be the most stable tautomer.DFT/B3LYP/6311G** nih.gov
Protonation at Neutral pH Systems exist as monoprotonated cations.UV-Vis/Fluorescence Spectroscopy, DFT irb.hr
Protonation at Acidic pH Transition to diprotonated forms occurs.UV-Vis/Fluorescence Spectroscopy, DFT irb.hr
Protonation at Basic pH Reversion to neutral, unionized molecules.UV-Vis/Fluorescence Spectroscopy, DFT irb.hr

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine in solution.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a related imidazo[4,5-b]pyridine derivative, 2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine, characteristic signals for the pyridine (B92270) and imidazopyridine protons are observed. nih.gov For instance, a doublet of doublets appears at 7.30 ppm, while multiplets are seen in the 8.14–8.15 ppm and 8.42 ppm regions. nih.gov A broad singlet, exchangeable with D₂O, at 13.90 ppm is indicative of the NH proton of the imidazole (B134444) ring. nih.gov

In the ¹³C NMR spectrum of another analogous compound, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the carbon signals for the imidazo[4,5-b]pyridine core appear at specific chemical shifts: 148.10, 147.50, 143.53, 133.81, 126.66, and 118.25 ppm. irb.hr The methyl group attached to the imidazole nitrogen resonates at 28.23 ppm. irb.hr These values provide a reference for assigning the carbon signals in this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[4,5-b]pyridine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine7.30 (dd), 8.14-8.15 (m), 8.42 (m), 8.79 (d), 13.90 (brs, NH)Not specified
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile8.34 (dd), 8.05 (dd), 7.28 (dd), 4.58 (s, CH₂), 3.75 (s, CH₃)148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84, 28.23, 17.95

Advanced NMR Techniques (e.g., 2D NMR, Metabolomics)

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. ipb.pt These methods reveal correlations between nuclei, helping to piece together the molecular structure. For instance, ¹H-¹H COSY (Correlated Spectroscopy) and ¹H-¹H TOCSY (Total Correlation Spectroscopy) can identify proton spin systems within the molecule. nih.gov Furthermore, ¹H-¹³C HSQC (Heteronuclear Single-Quantum Correlation) correlates directly bonded proton and carbon atoms. nih.gov

NMR-based metabolomics, while a broader field, utilizes these advanced NMR techniques to identify and quantify small molecules in biological samples. nih.govnih.gov The non-destructive nature of NMR makes it highly suitable for such studies. semanticscholar.org The application of these advanced techniques to this compound would provide a definitive and detailed map of its atomic connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide structural information. Electrospray ionization (ESI-MS) is a common technique used for this purpose. nih.gov A study on tetracyclic imidazo[4,5-b]pyridine-based molecules using ESI-MS revealed insights into their proton and metal dication affinities. mdpi.comnih.gov

The fragmentation behavior of related heterocyclic systems, such as 3-phenoxy imidazo[1,2-a] pyridines, has been studied using tandem mass spectrometry (ESI-MS/MS). nih.gov This analysis showed that the characteristic fragmentation involves the cleavage of the phenoxy C-O bond. nih.gov Similarly, for this compound, cleavage of the benzyloxy C-O bond would be an expected fragmentation pathway. The fragmentation of the imidazo[4,5-b]pyridine core itself would likely follow patterns observed for other fused heterocyclic systems, often involving the loss of small molecules like HCN. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorptions.

Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The C-H stretching of the methylene (B1212753) group in the benzyloxy moiety would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused aromatic rings would give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz A significant band for the C-O-C ether linkage of the benzyloxy group is expected in the 1320-1210 cm⁻¹ range. libretexts.org The N-H stretching vibration of the imidazole ring would likely appear as a broad band around 3400 cm⁻¹, similar to what is observed in related benzimidazole (B57391) derivatives. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Imidazole)~3400 (broad)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₂)<3000
C=N and C=C Stretch (Aromatic Rings)1600-1400
C-O-C Stretch (Ether)1320-1210

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within the molecule and its photophysical properties. The UV-Vis absorption spectrum of imidazo[4,5-b]pyridine derivatives is influenced by the solvent polarity and the nature of substituents. irb.hr Generally, these compounds exhibit absorption bands corresponding to π-π* transitions within the aromatic system. rsc.org

Many heterocyclic compounds, including those with an imidazo[4,5-b]pyridine core, are known to be fluorescent. nih.gov The fluorescence emission is also sensitive to the solvent environment. irb.hr For instance, some furopyridine derivatives are blue emitters in solution. researchgate.net The study of the UV-Vis and fluorescence spectra of this compound would reveal its absorption and emission maxima, quantum yield, and Stokes shift, providing insights into its potential applications in materials science and as a fluorescent probe. nih.gov

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

The crystal structures of several related heterocyclic compounds, including benzimidazole and triazolopyridazinoindole derivatives, have been determined by X-ray diffraction. researchgate.netmdpi.com These studies reveal details about the planarity of the ring systems and the packing of the molecules in the crystal lattice. researchgate.netmdpi.com An X-ray crystal structure analysis of this compound would provide unambiguous confirmation of its molecular structure and reveal key features of its solid-state architecture.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a pure organic compound. This analytical method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a molecule. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

For this compound, the molecular formula is C₁₃H₁₁N₃O. Based on this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): 69.32%

Hydrogen (H): 4.92%

Nitrogen (N): 18.65%

In practice, a small sample of the purified compound is subjected to combustion analysis. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, from which the percentages of C, H, and N in the original sample are determined.

The data is typically presented in a format that allows for a direct comparison between the theoretical and experimentally obtained values.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01113156.14369.32%
HydrogenH1.0081111.0884.92%
NitrogenN14.007342.02118.65%
OxygenO15.999115.9997.10%
Total 225.251 100.00%

Computational Chemistry and Cheminformatics Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of heterocyclic compounds like 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine. DFT methods are used to determine the electronic structure of molecules, offering a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Once the geometry is optimized, the electronic properties can be analyzed. A key aspect of this is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.comnih.gov For imidazo[4,5-b]pyridine derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO is also located on the heterocyclic core. mdpi.com The introduction of a benzyloxy group at the 5-position is expected to modulate these frontier orbitals and, consequently, the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of Imidazo[4,5-b]pyridine Derivatives This table presents typical values found in the literature for related imidazo[4,5-b]pyridine structures, as specific data for this compound is not available.

ParameterTypical Calculated Value
$E_{HOMO}$ (eV)-6.0 to -6.5
$E_{LUMO}$ (eV)-1.5 to -2.0
HOMO-LUMO Gap (eV)4.0 to 5.0

Tautomeric Forms and Protonation Equilibria

The 3H-imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers is crucial for understanding the molecule's behavior in different environments and its interaction with biological targets. DFT calculations are instrumental in predicting the most stable tautomer by comparing their energies. For the parent imidazo[4,5-b]pyridine, the imidazole (B134444) nitrogen is generally the preferred site of protonation. mdpi.com The presence of the benzyloxy substituent at the 5-position can influence the tautomeric equilibrium.

Furthermore, understanding the protonation equilibria is vital, as the charge state of the molecule can significantly affect its solubility, membrane permeability, and receptor binding. Computational studies on related imidazo[4,5-b]pyridine derivatives have explored their proton and metal dication affinities, providing insights into their coordination chemistry. mdpi.com DFT calculations help to identify the most likely sites of protonation and to predict the pKa values of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution within a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating areas prone to electrophilic attack, while regions of positive potential are colored blue, highlighting sites susceptible to nucleophilic attack. For imidazo[4,5-b]pyridine derivatives, the nitrogen atoms of the pyridine (B92270) and imidazole rings are generally the most electron-rich centers, while the hydrogen atoms are electron-poor. researchgate.net The MEP map of this compound would provide a visual representation of its reactive sites and potential for intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for designing more potent molecules.

Hologram QSAR (HQSAR)

Hologram QSAR (HQSAR) is a 2D QSAR technique that does not require molecular alignment. It encodes the structural information of a molecule into a molecular hologram, which is then correlated with biological activity. This method has been successfully applied to various series of compounds, including those with heterocyclic scaffolds, to develop predictive models.

Comparative Molecular Field Analysis (CoMFA) and CoMSIA

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are widely used in drug design. These methods require the three-dimensional alignment of a set of molecules and calculate their steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA). nih.gov These fields are then correlated with the biological activities of the compounds using partial least squares (PLS) analysis.

Several 3D-QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives, yielding statistically significant models with good predictive power. nih.gov For instance, CoMFA and CoMSIA models have been developed for imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors. nih.gov These models, often characterized by high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov While a specific QSAR study on this compound is not available, the general findings from studies on related compounds can guide the design of new analogs with potentially improved biological profiles.

Table 2: Representative Statistical Parameters from 3D-QSAR Studies on Imidazo[4,5-b]pyridine Derivatives This table presents typical statistical outcomes from CoMFA and CoMSIA studies on related imidazo[4,5-b]pyridine analogs, as specific data for this compound is unavailable.

ModelParameterTypical Value
CoMFAq² (cross-validated r²)0.6 - 0.8
r² (non-cross-validated r²)> 0.9
CoMSIAq² (cross-validated r²)0.6 - 0.8
r² (non-cross-validated r²)> 0.9

TopomerCoMFA

While specific TopomerCoMFA (Topological Comparative Molecular Field Analysis) studies on this compound are not extensively documented in publicly available literature, this method offers a powerful tool for understanding the structure-activity relationships (SAR) of a series of analogous compounds. TopomerCoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that combines the strengths of CoMFA with a topomer-based alignment approach.

In a hypothetical TopomerCoMFA study of imidazo[4,5-b]pyridine derivatives, the general workflow would involve:

Dataset Preparation: A series of imidazo[4,5-b]pyridine analogues with known biological activities (e.g., kinase inhibition) would be selected.

Topomer Generation: For each molecule, a set of 3D conformers, known as topomers, would be generated.

Field Calculation: Steric and electrostatic fields would be calculated around each topomer.

Model Building: Partial least squares (PLS) regression would then be used to build a statistical model correlating the variations in these fields with the observed biological activities.

Such a model could predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

Random Sampling Analysis on Molecular Surface (RASMS)

For a molecule like this compound, which possesses a flexible benzyloxy group, RASMS could be employed to:

Identify low-energy conformations of the molecule.

Analyze the molecular surface properties, such as electrostatic potential and hydrophobicity.

Simulate the initial stages of ligand-receptor binding by randomly sampling the position and orientation of the ligand on the receptor surface.

This approach can provide crucial information for understanding how the molecule might interact with a biological target and can be a precursor to more detailed molecular docking and dynamics studies.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that have been widely applied to the imidazo[4,5-b]pyridine scaffold to investigate its interactions with various biological targets, particularly protein kinases. nih.govnih.gov

Ligand-Receptor Interaction Studies

Molecular docking studies are instrumental in predicting the preferred binding orientation of a ligand within the active site of a receptor. For imidazo[4,5-b]pyridine derivatives, docking simulations have been used to elucidate key interactions with protein kinases. nih.gov For instance, in studies of 3H-imidazo[4,5-b]pyridine derivatives as mixed lineage kinase 3 (MLK3) inhibitors, a homology model of MLK3 was developed, and the designed compounds were docked to assess their binding patterns and affinity toward the MLK3 active site. nih.gov

In the context of this compound, docking studies could reveal critical interactions such as:

Hydrogen Bonding: The nitrogen atoms of the imidazo[4,5-b]pyridine core are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl (B1604629) and pyridine rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site.

Molecular dynamics simulations can further refine the docked poses and provide a dynamic view of the ligand-receptor complex, assessing its stability over time. nih.gov Visual analysis of simulation trajectories for pyridine-based compounds has shown that specific functional groups are crucial for maintaining the correct orientation within a binding site. nih.gov

The following table summarizes typical interactions observed in docking studies of imidazo[4,5-b]pyridine derivatives with protein kinases.

Interaction TypeInteracting Ligand MoietyInteracting Receptor Residue (Example)
Hydrogen BondImidazole N-HHinge region backbone carbonyl
Hydrogen BondPyridine NitrogenHinge region backbone N-H
π-π StackingPhenyl/Pyridine RingAromatic residues (e.g., Phe, Tyr)
HydrophobicBenzyl GroupAliphatic residues (e.g., Val, Leu, Ile)

Binding Affinity Predictions

Computational methods can also be used to predict the binding affinity of a ligand for its target. The binding free energy is a key determinant of a ligand's potency. While precise prediction remains a challenge, several methods can provide valuable estimates. For imidazo[4,5-b]pyridine derivatives, docking scores are often used as a qualitative measure of binding affinity. nih.gov

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to snapshots from MD simulations to calculate the binding free energy. These calculations consider contributions from molecular mechanics energy, solvation energy, and entropy. Such predictions can help in ranking a series of compounds and prioritizing those with the most favorable predicted binding affinities for synthesis and experimental testing.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules like this compound. These methods can provide insights into the molecule's electronic structure and can accurately predict various spectra, aiding in structural characterization.

For imidazo[4,5-b]pyridine derivatives, DFT calculations at levels such as B3LYP/6-31G(d,p) have been successfully used to predict spectroscopic data, including ¹H and ¹³C NMR chemical shifts. uctm.edu The calculated spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. uctm.edu

The table below shows an example of how DFT calculations can be used to predict NMR chemical shifts for a substituted imidazo[4,5-b]pyridine derivative.

AtomExperimental ¹³C NMR (ppm)Calculated ¹³C NMR (ppm)
C2151.7152.9
C3a130.2131.9
C5143.6145.6
C6117.1120.7
C7128.6129.0
C7a156.8155.0

Data is illustrative and based on published data for analogous compounds. uctm.edu

Furthermore, DFT can be used to calculate other spectroscopic properties such as infrared (IR) and UV-Vis absorption spectra, providing a comprehensive theoretical characterization of the molecule.

In Silico Studies of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of the imidazo[4,5-b]pyridine scaffold, in silico studies can elucidate reaction pathways, identify intermediates, and calculate the energies of transition states. This knowledge is vital for optimizing reaction conditions to improve yields and reduce byproducts.

For instance, the synthesis of the imidazo[4,5-b]pyridine core often involves a reductive cyclization of a substituted 2-nitro-3-aminopyridine with an aldehyde. nih.gov DFT calculations can be employed to model this process, exploring the energetics of different proposed mechanisms.

A possible reaction pathway that could be studied computationally involves:

Reduction of the nitro group to a nitroso or amino group.

Formation of an imine intermediate between the amino group and the aldehyde.

Intramolecular cyclization to form the imidazole ring.

Aromatization to yield the final imidazo[4,5-b]pyridine product.

By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This information can guide chemists in selecting appropriate reagents and conditions to facilitate the reaction. For example, if the cyclization step has a high energy barrier, a different catalyst or solvent system could be explored computationally before being tested in the lab. These theoretical investigations provide a deeper understanding of the reaction mechanism and accelerate the development of efficient synthetic routes. acs.org

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Substituent Position and Nature on Molecular Interactions

Systematic modifications of the imidazo[4,s-b]pyridine scaffold have provided a clear understanding of how different functional groups contribute to biological activity.

The benzyloxy group, an ether linkage, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In related heterocyclic structures, the benzyloxy group has been shown to enhance cell membrane permeability. acs.org This is often attributed to an increase in lipophilicity, which facilitates passage through lipid bilayers. Furthermore, the aromatic ring of the benzyl (B1604629) group can participate in hydrophobic or π-π stacking interactions within a target's binding pocket, potentially strengthening the ligand-receptor complex. acs.org

In studies of imidazo[4,5-b]pyridine derivatives as phosphodiesterase 10A (PDE10A) inhibitors, other ether linkages, such as a methoxy (B1213986) substituent, were found to be critical for binding affinity. nih.gov The removal of the methoxy group from the core structure resulted in a much weaker analogue, and replacing it with a methyl group also decreased potency. nih.govresearchgate.net This suggests that the electronic properties of the oxygen atom in the ether linkage play a crucial role in the compound's potency. researchgate.net

Modifications at the C2, C6, and C7 positions of the imidazo[4,5-b]pyridine ring system have been extensively explored to optimize potency and selectivity for various targets, including protein kinases and phosphodiesterases.

C2 Position: The C2 position is frequently substituted with a phenyl ring, and modifications to this ring can dramatically alter activity. For instance, in a series of amidino-substituted 2-phenyl-imidazo[4,5-b]pyridines, the presence and position of cyano or amidino groups on the C2-phenyl ring were evaluated for antiproliferative effects. mdpi.com Compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group showed strong and selective activity against colon carcinoma cell lines. mdpi.com

C6 Position: The C6 position of the pyridine (B92270) ring is often substituted with halogens. The introduction of a bromine atom at this position has been a common strategy in the synthesis of various biologically active imidazo[4,5-b]pyridines. mdpi.comeurjchem.com In the development of dual FLT3/Aurora kinase inhibitors, a 6-chloro substituent was part of the optimized lead compound, highlighting the importance of a halogen at this position for kinase inhibition. nih.gov

C7 Position: The C7 position allows for the introduction of larger substituents that can project into solvent-accessible regions of a target's binding site. In the optimization of Aurora kinase inhibitors, placing a piperazin-1-yl group at the C7 position was a key modification that contributed to the high potency of the lead compound. nih.gov

The following table summarizes the impact of various substitutions on the activity of imidazo[4,5-b]pyridine derivatives against PDE10A.

Compound IDCore StructureC5-SubstituentLinkerTerminal GroupPDE10A IC₅₀ (nM)
Compound 4Imidazo[4,5-b]pyridineMethoxyAmineBenzthiazole4.1
Compound 6Imidazo[4,5-b]pyridineMethoxyAmineChloro Pyridine41.2
Compound 7Imidazo[4,5-b]pyridineMethoxyAmineMethyl Pyridine4.1
Compound 9Imidazo[4,5-b]pyridineNoneAmineBenzthiazole>1000
Compound 10bImidazo[4,5-b]pyridineMethylAmineMethyl Pyridine15.2
Compound 11bImidazo[4,5-b]pyridineEthylAmineMethyl Pyridine45.2
Compound 12bImidazo[4,5-b]pyridineCyclopropylAmineMethyl Pyridine6.7

Data sourced from studies on novel PDE10A inhibitors. nih.gov

Alkylation or other substitutions on the nitrogen atoms of the imidazole (B134444) ring (N1 and N3) can influence the molecule's properties and biological activity. It has been noted that the introduction of a methyl group at the N1-position can increase the bioactivity of imidazo[4,5-b]pyridines. researchgate.net The alkylation of the imidazo[4,5-b]pyridine core can result in different regioisomers, with substitution occurring at the N3 position. mdpi.comuctm.edu For example, methylation of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine yields the N3-methylated product. mdpi.com The tautomeric forms of the N-H proton in the imidazole ring are crucial, as they can act as hydrogen bond donors in interactions with biological targets. nih.gov

Pharmacophore Elucidation for Specific Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, a clear pharmacophore has been established. nih.gov Key features include:

A Hydrogen Bond Acceptor: The N4 nitrogen of the pyridine ring.

A Hydrogen Bond Donor: The N3 imidazole proton.

These two features form critical hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket. nih.gov For PDE10A inhibitors, the imidazo[4,5-b]pyridine core itself was found to be a critical element for the binding affinity, forming essential hydrogen bonding interactions with the enzyme. nih.gov

Mechanistic Insights into Molecular Targets

Understanding how these compounds bind to their targets at a molecular level provides crucial insights for rational drug design. X-ray crystallography and molecular docking studies have elucidated the binding modes of imidazo[4,5-b]pyridine derivatives with several key enzymes.

PDE10A: X-ray cocrystal structures of imidazo[4,5-b]pyridine derivatives bound to human PDE10A have revealed the key interactions driving inhibition. nih.govresearchgate.netnih.gov The central phenyl ring of the inhibitor acts as a scaffold, positioning the imidazo[4,5-b]pyridine and a terminal methylpyridine ring to make critical hydrogen bonding interactions with the enzyme. nih.gov The imidazo[4,5-b]pyridine motif itself was found to be essential for potent inhibitory activity. nih.gov

Aurora-A: The binding mode of imidazo[4,5-b]pyridine inhibitors to Aurora-A kinase is well-characterized. nih.govnih.gov The scaffold is anchored in the ATP-binding site via two hydrogen bonds between the inhibitor and the backbone of Ala213 in the kinase hinge region. Specifically, the N4 pyridine nitrogen acts as a hydrogen bond acceptor, and the N3 imidazole proton serves as a hydrogen bond donor. nih.gov Substituents at other positions can then be tailored to interact with specific pockets of the active site to enhance potency and achieve selectivity over other kinases, such as Aurora-B. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in numerous cellular processes. researchgate.net While various heterocyclic scaffolds have been developed as GSK-3 inhibitors, the specific binding mode often involves interactions with the ATP-binding pocket. For some inhibitors, interactions with key residues like Phe67 and Lys85, which are involved in substrate binding, have been observed, suggesting a mechanism that goes beyond simple ATP competition. nih.gov Although imidazo[4,5-b]pyridines represent a class of kinase inhibitors, specific crystallographic data detailing their binding mode within GSK-3 is less prevalent in the literature compared to targets like Aurora-A and PDE10A.

Interactions with Nucleic Acids (DNA/RNA Binding)

The imidazo[4,5-b]pyridine scaffold, a core component of 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine, is structurally analogous to naturally occurring purines. irb.hrresearchgate.net This resemblance is a primary driver for its investigation as a molecule capable of interacting with nucleic acids, positioning DNA and RNA as potential cellular targets. irb.hrnih.gov The planar, aromatic nature of the fused heterocyclic system is a key feature that facilitates various binding modes with the helical and varied structures of DNA and RNA.

While direct intercalation between base pairs is a possible mode of interaction for planar aromatic molecules, another significant binding mechanism for this class of compounds is minor groove binding. This is supported by the development of imidazo[4,5-b]pyridine analogues of Hoechst 33258, a well-known fluorescent dye that specifically binds to the minor groove of DNA, particularly at AT-rich sequences. tandfonline.com The structural similarity suggests that imidazo[4,5-b]pyridine derivatives could adopt a similar binding mode. Further evidence comes from studies on the closely related benzimidazole (B57391) derivatives, which have been shown to bind strongly in the DNA minor groove at sequences rich in adenine (B156593) and thymine, while showing negligible binding to GC-rich DNA or to RNA. nih.gov This binding can inhibit processes like DNA replication, contributing to the biological activity of these compounds. nih.gov

The interaction of imidazo[4,5-b]pyridine derivatives is not limited to canonical duplex DNA. Studies have shown that these compounds can also target and bind to non-canonical nucleic acid structures such as G-quadruplexes. nih.gov The ability to interact with diverse nucleic acid structures underscores the versatility of the imidazo[4,5-b]pyridine scaffold in molecular recognition. The benzyloxy substituent at the 5-position of the core ring structure of this compound likely plays a significant role in modulating these interactions through steric and electronic effects within the binding site.

Table 1: Binding Affinities of Selected Tetracyclic Imidazo[4,5-b]pyridine Derivatives with Nucleic Acids
Compound TypeNucleic Acid TargetObserved Binding Affinity (logKs)Reference
Amino-substituted tetracyclic imidazo[4,5-b]pyridinesDNA/RNA5 - 7 irb.hrnih.gov

Advanced Applications and Future Research Directions

Imidazo[4,5-b]pyridines as Chemical Probes

The inherent photophysical properties of the imidazo[4,5-b]pyridine nucleus make it an attractive candidate for the design of chemical probes that can detect and report on their local environment. These probes are instrumental in understanding complex biological processes and developing novel diagnostic tools.

pH Sensing and Prototropic Equilibria Probes

Derivatives of the imidazo[4,5-b]pyridine scaffold have been successfully engineered as pH-sensitive molecules. irb.hr The protonation and deprotonation of the nitrogen atoms within the fused ring system can significantly alter the electronic structure and, consequently, the spectroscopic properties of the molecule. This pH-dependent behavior allows these compounds to act as probes for monitoring changes in acidity.

Research has focused on the synthesis and characterization of imidazo[4,5-b]pyridine derivatives, revealing that their absorption and emission spectra are highly sensitive to the pH of the surrounding medium. irb.hr For instance, studies on newly designed imidazo[4,5-b]pyridine derived iminocoumarins have demonstrated their potential as pH sensing molecules in various solvents. irb.hr The investigation of their acid/base properties using UV-Vis and fluorescence spectroscopies has shown that both solvent polarity and the electronic nature of substituents on the imidazo[4,5-b]pyridine core significantly influence their spectral responses. irb.hr Computational analysis of the protonation equilibria of these compounds has provided insights into their pKa values, which are crucial for their application as pH probes in specific biological or chemical systems. irb.hr

Table 1: Prototropic Equilibria of Imidazo[4,5-b]pyridine Derived Iminocoumarins

Species pH Range for Transition
Neutral Unionized Molecule 10.4 - 13.7
Monoprotonated Cation Neutral pH

This interactive table is based on data from a study on imidazo[4,5-b]pyridine derived iminocoumarins, showcasing their potential as pH sensing molecules. irb.hr

Fluorescent Probes and Emissive Properties

The imidazo[4,5-b]pyridine scaffold is a key component in the development of novel fluorescent probes. nih.gov Its rigid, planar structure and the presence of nitrogen heteroatoms contribute to its inherent emissive properties. researchgate.net By strategically modifying the core structure with various functional groups, researchers can fine-tune the fluorescence characteristics, such as quantum yield, Stokes shift, and emission wavelength, to suit specific applications. nih.gov

The fluorescence of imidazo[4,5-b]pyridine derivatives is often influenced by phenomena such as excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). nih.gov These mechanisms can be harnessed to design probes that respond to specific analytes or environmental changes. For example, imidazopyridine-based fluorescent probes have been developed for the detection of metal ions. nih.govrsc.org The design of these probes often incorporates fluorescence mechanisms like photoinduced electron transfer and fluorescence resonance energy transfer. nih.gov The versatility of the imidazo[4,5-b]pyridine core allows for its integration into more complex molecular architectures to create sophisticated sensing systems. nih.gov

Scaffold Diversification Strategies for Novel Functional Materials

The imidazo[4,5-b]pyridine framework serves as a foundational scaffold for the creation of novel functional materials with tailored properties. uctm.edu The development of new synthetic methodologies and a deeper understanding of structure-property relationships are driving the diversification of this scaffold for applications beyond the biological realm. nih.gov

Strategies for scaffold diversification often involve the introduction of various substituents at different positions of the imidazo[4,5-b]pyridine ring system. These modifications can influence the molecule's electronic properties, intermolecular interactions, and self-assembly behavior. For instance, the introduction of π-conjugated systems and peripheral groups can enhance photophysical effects, such as two-photon absorption. researchgate.net The development of new imidazo[4,5-b]pyridine-based structures requires considerable effort in both synthesis methodology and architectural design. uctm.edu The structural similarity of imidazo[4,5-b]pyridines to purines has historically driven their biological investigation, but this same feature is now being exploited to create materials with unique recognition and binding properties. nih.gov

Integration with High-Throughput Screening Methodologies

The discovery of novel bioactive compounds based on the imidazo[4,5-b]pyridine scaffold is increasingly being accelerated by the integration of high-throughput screening (HTS) methodologies. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, significantly streamlining the drug discovery process.

The development of potent and selective inhibitors often begins with the screening of an in-house compound library. acs.org A "screening hit" from such a library can serve as the starting point for iterative optimization, leading to the identification of highly active molecules. acs.org This approach has been successfully applied to discover potent inhibitors of bromodomain and extra-terminal (BET) proteins, which are implicated in neuropathic pain. acs.org The synthesis of diverse libraries of imidazo[4,5-b]pyridine derivatives is crucial for the success of HTS campaigns. Efficient synthetic routes that allow for the generation of a wide range of analogues are therefore highly sought after. nih.gov

Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for the preparation of imidazo[4,5-b]pyridines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Several eco-friendly protocols have been reported for the synthesis of imidazopyridine derivatives. acs.org These methods include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. eurjchem.com The use of green catalysts, such as ammonium (B1175870) chloride in ethanol, provides a milder and more sustainable alternative to traditional metal-based catalysts. acs.org Furthermore, performing reactions in aqueous media or under solvent-free conditions represents a significant advancement in the green synthesis of these important heterocyclic compounds. acs.org These sustainable synthetic strategies are not only environmentally responsible but also often lead to cleaner reactions and easier product isolation. eurjchem.com

Emerging Trends and Interdisciplinary Research Opportunities

The field of imidazo[4,5-b]pyridine chemistry is continuously evolving, with new trends and interdisciplinary research opportunities emerging at a rapid pace. The inherent versatility of this scaffold allows for its application in a wide array of scientific disciplines, from materials science to chemical biology.

One of the most prominent emerging trends is the development of imidazo[4,5-b]pyridine derivatives as inhibitors for a variety of biological targets, including kinases and other enzymes. nih.govacs.org Their structural resemblance to purines makes them ideal candidates for targeting ATP-binding sites in enzymes. nih.gov In the realm of materials science, the unique photophysical properties of these compounds are being explored for applications in optoelectronics, such as in the development of novel fluorophores. nih.gov

The convergence of chemistry, biology, and materials science is creating exciting interdisciplinary research opportunities. For example, the development of fluorescent imidazo[4,5-b]pyridine-based probes for bioimaging applications bridges the gap between synthetic chemistry and cell biology. nih.gov Similarly, the design of novel functional materials based on this scaffold for applications in sensing and catalysis requires a collaborative effort between chemists and materials scientists. nih.gov The continued exploration of the fundamental properties and reactivity of the imidazo[4,5-b]pyridine system will undoubtedly lead to further innovations and discoveries in a multitude of scientific fields.

Q & A

Basic: What are the standard synthetic routes for 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between pyridine-2,3-diamine derivatives and benzyloxy-containing aldehydes or ketones. Phase transfer catalysis (solid-liquid) is a common method, employing solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid to enhance reaction efficiency . Optimization focuses on solvent polarity, temperature, and catalyst loading. For example, refluxing in ethanol for extended periods (e.g., 72 hours) improves yields in cycloaddition reactions, as seen in analogous imidazo[4,5-b]pyridine syntheses .

Basic: How is purification typically achieved for imidazo[4,5-b]pyridine derivatives, and what challenges arise during this process?

Purification often involves column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures). Challenges include separating regioisomers or byproducts with similar polarities. Crystallization from volatile solvents (e.g., ethanol or dichloromethane) is effective for obtaining high-purity crystals, though solvent choice must balance solubility and evaporation rates . Monitoring via TLC ensures reaction completion and guides fraction collection .

Advanced: What advanced catalytic systems improve the yield of imidazo[4,5-b]pyridine derivatives, and what mechanistic insights support their use?

Ceric ammonium nitrate (CAN)/H₂O₂ systems are effective for oxidative cyclization, enabling the formation of the imidazo[4,5-b]pyridine core from pyridine aldehydes and diamines. CAN acts as a one-electron oxidant, facilitating radical intermediates that drive cyclization. Yields exceeding 70% are achievable under optimized stoichiometry (e.g., 1:1.2 aldehyde-to-diamine ratio) . Alternative methods, such as 1,3-dipolar cycloaddition with benzyl azides, leverage copper-free click chemistry to introduce triazole moieties, expanding functional diversity .

Advanced: How does X-ray crystallography elucidate the conformational dynamics of this compound derivatives?

Single-crystal X-ray studies reveal planar imidazo[4,5-b]pyridine cores with dihedral angles between the heterocycle and substituents (e.g., 20.4°–86.0° for phenyl groups), indicating flexibility in the benzyloxy sidechain . Refinement parameters (e.g., R factor <0.05) ensure structural accuracy, while omitted reflections (e.g., 002, -102) highlight regions affected by experimental artifacts like beamstop interference . These insights guide structure-activity relationship (SAR) studies by correlating conformation with biological activity.

Advanced: What strategies are employed to analyze substituent effects on the biological activity of imidazo[4,5-b]pyridine analogs?

Comparative SAR studies focus on substituent electronegativity, steric bulk, and hydrogen-bonding capacity. For example, replacing the benzyloxy group with electron-withdrawing groups (e.g., bromo) enhances antimicrobial activity in analogous compounds . Computational docking and molecular dynamics simulations predict binding affinities to target enzymes, validated via enzymatic assays (e.g., IC₅₀ measurements). Methoxy or ethynyl substituents, as seen in related triazolopyridines, can modulate solubility and metabolic stability .

Methodological: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm) and confirms benzyloxy methylene linkages (δ 4.5–5.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulae (e.g., [M+H]⁺ ions with <2 ppm error).
  • HPLC : Assesses purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns and acetonitrile/water gradients .

Data Analysis: How should researchers address contradictions in crystallographic data between different conformers of the same compound?

Discrepancies in dihedral angles (e.g., 67.7° vs. 86.0° for phenyl-imidazo torsions) may arise from crystal packing effects or dynamic disorder . To resolve conflicts:

Validate data quality using refinement metrics (wR factor <0.14, data-to-parameter ratio >20) .

Perform temperature-dependent crystallography to assess conformational flexibility.

Cross-reference with solution-state NMR to confirm dominant conformers in non-crystalline environments.

Advanced: What role does the benzyloxy group play in directing reactivity or biological activity?

The benzyloxy group enhances lipophilicity, improving membrane permeability in cellular assays. Its electron-donating nature stabilizes charge-transfer interactions in enzyme binding pockets, as observed in kinase inhibition studies . Strategic modifications (e.g., para-fluoro substitution) can fine-tune metabolic stability without compromising target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.